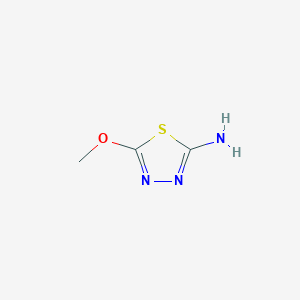
5-Méthoxy-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-Methoxy-1,3,4-thiadiazol-2-amine, also known as SALTDATA: FREE, is a chemical compound with the molecular formula C5H8N4OS . It is a thiadiazole amine derivative and is commonly used as a building block in organic synthesis and pharmaceutical research . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,3,4-thiadiazol-2-amine is represented by the InChI code: 1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) . The molecular weight of this compound is 145.19 .Physical and Chemical Properties Analysis
The boiling point of 5-Methoxy-1,3,4-thiadiazol-2-amine is 279.1±42.0 C at 760 mmHg . It is a solid compound and should be stored at 4C, protected from light .Applications De Recherche Scientifique
Agents antimicrobiens
5-Méthoxy-1,3,4-thiadiazol-2-amine: des dérivés ont été synthétisés et évalués pour leurs propriétés antimicrobiennes puissantes. Ces composés ont montré une activité significative contre diverses souches bactériennes, notamment E. coli, B. mycoides et C. albicans . La présence du groupe thiadiazole contribue à l'efficacité des composés pour inhiber la croissance microbienne, ce qui en fait des candidats prometteurs pour le développement de nouveaux médicaments antimicrobiens.
Activité antibactérienne
Des recherches indiquent que certains dérivés du 1,3,4-thiadiazole présentent des effets inhibiteurs sur des bactéries telles que Klebsiella pneumoniae et Staphylococcus hominis . L'activité antibactérienne est étayée par des études d'amarrage, suggérant que ces composés peuvent se lier efficacement aux protéines bactériennes, ce qui pourrait conduire au développement de nouveaux agents antibactériens.
Études d'interaction avec l'ADN
L'interaction des dérivés du thiadiazole avec l'ADN du thymus de veau (ADN-TV) a été étudiée, révélant des informations sur le mécanisme d'action de ces molécules . Comprendre comment ces composés interagissent avec l'ADN est crucial pour leur application potentielle en thérapie génique et la conception de médicaments ciblant les maladies génétiques.
Activité anti-VIH
Certains dérivés du 1,3,4-thiadiazole ont été criblés pour leur activité contre les souches du VIH-1 et du VIH-2. Ils ont montré une activité inhibitrice in vitro, bien qu'avec une faible sélectivité . Une optimisation supplémentaire de ces composés pourrait conduire au développement de nouveaux médicaments anti-VIH.
Potentiel anticancéreux
L'échafaudage du thiadiazole est connu pour ses diverses activités biologiques, y compris les propriétés anticancéreuses . Des composés ayant cette structure ont été étudiés pour leur potentiel à agir comme thérapeutiques anticancéreux, ciblant diverses voies impliquées dans la croissance tumorale et la prolifération.
Intermédiaires pharmaceutiques
En raison de leurs vastes propriétés biologiques et de leurs réactivités chimiques, les dérivés du 1,3,4-thiadiazole sont des intermédiaires précieux en chimie médicinale . Ils sont utilisés dans la synthèse de divers composés contenant de l'azote, de l'oxygène, du soufre et du sélénium, élargissant le répertoire des molécules disponibles pour le développement de médicaments.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-Methoxy-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . It plays a crucial role in transmitting signals from cytokines and growth factor receptors in the cytoplasm to the nucleus, leading to DNA transcription and cell proliferation .
Mode of Action
5-Methoxy-1,3,4-thiadiazol-2-amine inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It has been shown to directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . This inhibition disrupts the signaling pathway, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which is crucial in cell growth and survival . By inhibiting this pathway, 5-Methoxy-1,3,4-thiadiazol-2-amine disrupts the normal cell cycle, leading to a halt in cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis, effectively inhibiting tumor growth . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1,3,4-thiadiazol-2-amine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and potency. Furthermore, the compound’s effectiveness can be influenced by the physiological environment, such as pH, presence of other drugs, and individual patient factors.
Analyse Biochimique
Biochemical Properties
5-Methoxy-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, some derivatives of 1,3,4-thiadiazole-2-amine have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This interaction is vital for the proliferation of cancer cells and the replication of certain viruses . Additionally, 5-Methoxy-1,3,4-thiadiazol-2-amine has shown potential in inhibiting other enzymes, thereby affecting various metabolic pathways .
Cellular Effects
5-Methoxy-1,3,4-thiadiazol-2-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of 1,3,4-thiadiazole-2-amine have demonstrated the ability to disrupt DNA replication processes, which is crucial for the proliferation of both bacterial and cancer cells . This disruption can lead to altered cell signaling and changes in gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5-Methoxy-1,3,4-thiadiazol-2-amine involves its interaction with various biomolecules. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the compound has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in guanosine nucleotide synthesis . This inhibition affects the proliferation of cancer cells and the replication of certain viruses . Additionally, 5-Methoxy-1,3,4-thiadiazol-2-amine can interact with other enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1,3,4-thiadiazol-2-amine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,3,4-thiadiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 5-Methoxy-1,3,4-thiadiazol-2-amine in in vitro and in vivo studies has shown sustained effects on cellular processes, including enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as inhibiting cancer cell proliferation and reducing viral replication . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, altered metabolic pathways, and changes in gene expression . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
5-Methoxy-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of inosine monophosphate dehydrogenase (IMPDH) affects the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis . This interaction can lead to changes in metabolic pathways, affecting cellular proliferation and function .
Transport and Distribution
The transport and distribution of 5-Methoxy-1,3,4-thiadiazol-2-amine within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 1,3,4-thiadiazole derivatives can be efficiently transported within cells, reaching their target sites and exerting their biological effects . The distribution of 5-Methoxy-1,3,4-thiadiazol-2-amine within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-Methoxy-1,3,4-thiadiazol-2-amine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, some derivatives of 1,3,4-thiadiazole-2-amine have been shown to localize within the nucleus, where they can interact with DNA and affect gene expression . The subcellular localization of 5-Methoxy-1,3,4-thiadiazol-2-amine can influence its therapeutic potential and specificity .
Propriétés
IUPAC Name |
5-methoxy-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLSQJZTGPDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495907 | |
| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-84-2 | |
| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

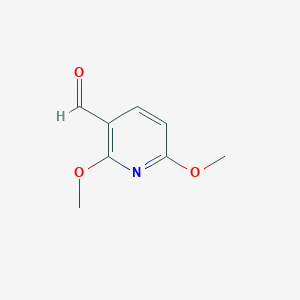

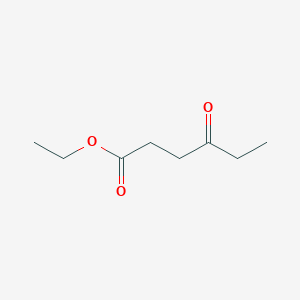
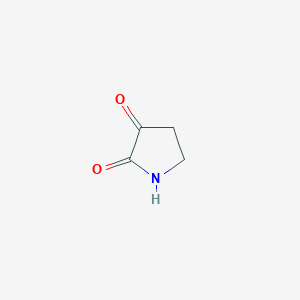
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)

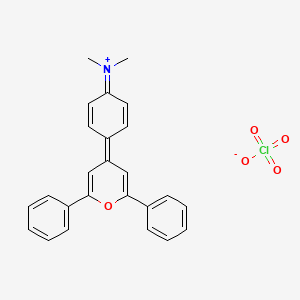
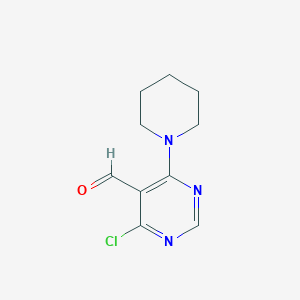
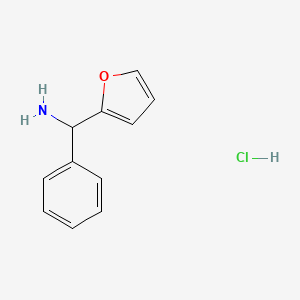


![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)
